molecular formula C13H17NO3 B8652669 Phenylmalonic Acid Diethylamide

Phenylmalonic Acid Diethylamide

Cat. No.: B8652669
M. Wt: 235.28 g/mol
InChI Key: GSZXKXUKCKLZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmalonic acid diethylamide (PMDA) is a synthetic organic compound derived from phenylmalonic acid, where the hydroxyl groups of the malonic acid moiety are replaced with diethylamide groups. For instance, phenylmalonic acid derivatives are intermediates in oxidative degradation pathways (e.g., tropine to phenylmalonic acid during atropine oxidation) , and their diethylamide counterparts may share synthetic routes with other malonic acid-based compounds via Friedel-Crafts acylation or similar methods .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(diethylamino)-3-oxo-2-phenylpropanoic acid

InChI

InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)11(13(16)17)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,16,17)

InChI Key

GSZXKXUKCKLZGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Lysergic Acid Diethylamide (LSD)

  • Structural Differences :
    LSD features an ergoline backbone with a diethylamide group at position 6. In contrast, PMDA lacks the polycyclic ergoline structure, instead comprising a phenyl group attached to a malonic acid diethylamide core. This difference significantly alters receptor binding profiles.
  • Pharmacological Effects: LSD is a potent 5-HT2A receptor agonist with hallucinogenic effects (~100–200 µg doses) , whereas PMDA’s activity remains uncharacterized.
  • Metabolism: LSD undergoes hepatic metabolism via cytochrome P450 enzymes, producing inactive metabolites like 2-oxo-3-hydroxy-LSD . PMDA’s metabolic fate is unknown but may involve hydrolysis to phenylmalonic acid, as seen in related esters .
Table 1: Key Properties of PMDA vs. LSD
Property PMDA LSD
Core Structure Phenylmalonic acid diethylamide Ergoline with diethylamide
Molecular Weight* ~265 g/mol (calculated) 323.43 g/mol
Receptor Affinity Unknown 5-HT2A (Ki = 1–3 nM)
Psychoactivity Not reported Hallucinogenic (≥20 µg)

*PMDA molecular weight estimated from phenylmalonic acid (C9H8O4) + 2 diethylamide groups (C4H10N).

Psilocybin and Psilocin

  • Structural Similarities :
    Psilocybin (4-phosphoryloxy-DMT) and its active metabolite psilocin share a tryptamine backbone, unlike PMDA’s malonic acid-derived structure. Both classes, however, feature nitrogen-containing moieties that influence receptor interactions.
  • Functional Contrasts :
    Psilocybin/psilocin primarily target 5-HT2A/1A receptors, inducing psychedelic effects at 10–25 mg doses . PMDA’s lack of an indole or tryptamine group suggests divergent mechanisms.

Lisuride

  • Structural Overlap: Lisuride, a non-hallucinogenic ergot derivative, shares a diethylamide group with LSD but differs in the orientation of its amide linker, reducing 5-HT2A affinity . PMDA’s simpler structure may lack the conformational flexibility required for serotonergic activity.

1cP-LSD and 1V-LSD (LSD Derivatives)

  • Modifications and Effects: These LSD analogs (e.g., 1-cyclopropanoyl-LSD, 1-valeroyl-LSD) feature acyl modifications to the ergoline core, prolonging duration or altering potency .

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